methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate
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Overview
Description
Methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde with a β-ketoester and a nitrogen donor compound such as ammonia or ammonium acetate . This reaction is often carried out in an aqueous medium with a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminopyridine-3-carboxylate: This compound has similar structural features but differs in its functional groups.
Triazole-pyrimidine hybrids: These compounds share some structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have similar heterocyclic structures and are used in various biological applications.
Uniqueness
Methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4,6,9H,1-2H3 |
InChI Key |
ASJBSOWZQHTUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)C=CC1C(=O)OC |
Origin of Product |
United States |
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